molecular formula C16H10O B1209747 Pyren-2-ol CAS No. 78751-58-3

Pyren-2-ol

Cat. No.: B1209747
CAS No.: 78751-58-3
M. Wt: 218.25 g/mol
InChI Key: NKFFJDXMGAZKEQ-UHFFFAOYSA-N
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Description

Pyren-2-ol, also known as this compound, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₀O. It is a derivative of pyrene, characterized by the presence of a hydroxyl group at the second position of the pyrene ring. This compound is notable for its photophysical properties and its role in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyren-2-ol can be synthesized through several methods. One common approach involves the photochemical reduction of pyrene in the presence of triphenyltin hydride . Another method includes the fusion of pyrene-3-sulfonic acid with sodium hydroxide, followed by desulfonation with hot, dilute sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: Pyren-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyren-2-ol involves its interaction with various molecular targets. Its hydroxyl group allows it to form hydrogen bonds and engage in other non-covalent interactions. These properties make it useful in studying molecular recognition processes and in the design of supramolecular structures .

Comparison with Similar Compounds

  • Naphthalenes
  • Phenanthrenes
  • Other Pyrenes
  • Phenols

Comparison: Pyren-2-ol is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. Compared to other pyrene derivatives, this compound’s hydroxyl group enhances its solubility in polar solvents and its ability to participate in hydrogen bonding .

Properties

IUPAC Name

pyren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFFJDXMGAZKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229267
Record name 2-Pyrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78751-58-3
Record name 2-Pyrenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78751-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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